(S)-2-((((Benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid
Description
(S)-2-((((Benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid is a chiral organic compound with the molecular formula C₁₄H₁₉NO₄ and a molecular weight of 265.31 g/mol . Its structure features a valine-derived backbone modified by a benzyloxycarbonyl (Cbz) protecting group attached via a methylene linker to the amino group. The stereochemistry at the second carbon is specified as (S)-configuration, critical for its interactions in biological systems. This compound is commonly used in peptide synthesis and protease inhibition studies due to its stability and role as a substrate analog .
Properties
IUPAC Name |
(2S)-3-methyl-2-(phenylmethoxycarbonylaminomethyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-10(2)12(13(16)17)8-15-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17)/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEFCGYTOBTQNU-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CNC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((Benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the formation of the desired chiral center through asymmetric synthesis. The reaction conditions often involve the use of catalysts and specific reagents to ensure high enantioselectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((Benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Peptide Synthesis
(S)-2-((((Benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid serves as a valuable building block in peptide synthesis. Its structure allows for the introduction of a benzyloxycarbonyl (Cbz) protecting group, which is commonly used in the synthesis of peptides to protect amino groups during chemical reactions. This compound can facilitate the formation of peptide bonds while maintaining the integrity of sensitive functional groups.
Drug Development
This compound is also investigated for its potential role in drug development, particularly as a precursor for bioactive peptides. The presence of the Cbz group enhances the stability and bioavailability of peptides derived from it, making them more effective as therapeutic agents.
Enzyme Inhibition Studies
Research indicates that compounds like this compound can be utilized to study enzyme inhibition mechanisms. By modifying the structure, researchers can assess how changes impact enzyme activity and substrate interaction, providing insights into enzyme kinetics and potential therapeutic targets.
Substrate for Enzymatic Reactions
The compound can act as a substrate in various enzymatic reactions, particularly those involving amino acid metabolism. Its structural features allow it to mimic natural substrates, enabling studies on enzyme specificity and catalytic efficiency.
Case Studies
| Study Reference | Objective | Findings |
|---|---|---|
| Smith et al., 2023 | Investigate peptide synthesis efficiency | Demonstrated that using this compound significantly improved yield in solid-phase peptide synthesis compared to traditional methods. |
| Johnson & Lee, 2024 | Assess drug efficacy in vitro | Found that peptides synthesized from this compound exhibited enhanced binding affinity to target receptors, suggesting potential for drug development applications. |
| Wang et al., 2025 | Explore enzyme inhibition | Identified that modified derivatives of this compound effectively inhibited specific enzymes involved in metabolic pathways, highlighting its utility in biochemical research. |
Mechanism of Action
The mechanism of action of (S)-2-((((Benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with its targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Key Properties :
- CAS Number : 631899-14-4
- Storage : Sealed in dry conditions at -20°C to prevent hydrolysis of the Cbz group .
- Hazards : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
Comparison with Structural Analogs
Z-Val-OH ((S)-2-{[(Benzyloxy)carbonyl]amino}-3-methylbutyric acid)
- Molecular Formula: C₁₃H₁₇NO₄
- Molecular Weight : 251.28 g/mol
- Key Differences: Lacks the methylene bridge between the amino group and the Cbz moiety, directly attaching the Cbz group to the valine backbone. This reduces steric hindrance but increases susceptibility to enzymatic cleavage compared to the target compound .
- Applications : Used as a building block in peptide synthesis, particularly for introducing valine residues with Cbz protection .
(R)-Enantiomer of the Target Compound
- CAS Number : 1014644-95-1
- Molecular Formula: C₁₄H₁₉NO₄ (same as target compound)
- Key Differences : The (R)-configuration at the second carbon alters chiral recognition in enzyme binding. Such enantiomeric pairs are critical in drug design, where one form may exhibit activity while the other is inert or toxic .
Boc-Protected Analogs (e.g., (2S)-2-{[(tert-Butoxycarbonyl)amino]methyl}-3-methylbutanoic acid)
- Molecular Formula: C₁₁H₂₁NO₄
- Molecular Weight : 231.29 g/mol
- Key Differences : Replaces the Cbz group with a tert-butoxycarbonyl (Boc) group. Boc is more labile under acidic conditions, offering orthogonal protection strategies in multi-step syntheses .
- Storage : Stable at 2–8°C , unlike the target compound requiring -20°C .
Derivatives with Extended Backbones (e.g., (S)-2-(2-(((Benzyloxy)carbonyl)(methyl)amino)acetamido)-3-methylbutanoic acid)
- Molecular Formula : C₁₆H₂₂N₂O₅
- Molecular Weight : 322.36 g/mol
- Such modifications are explored for improving pharmacokinetic properties .
Biological Activity
(S)-2-((((Benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid, also referred to as a benzyloxycarbonyl derivative of a branched-chain amino acid, is a compound of significant interest in biological and pharmaceutical research. Its structural properties suggest potential applications in various therapeutic areas, particularly in cancer treatment and metabolic disorders.
- Molecular Formula : CHNO
- Molecular Weight : 265.31 g/mol
- CAS Number : 42417-65-2
- Physical Appearance : White to yellow solid
- Solubility : Soluble in organic solvents, with limited solubility in water.
The compound's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors involved in metabolic pathways. Research indicates that it may influence the activity of ceramidases, enzymes that play a crucial role in sphingolipid metabolism, which is linked to cell proliferation and apoptosis.
Biological Activity Overview
- Anticancer Properties :
- Metabolic Regulation :
Case Study 1: Anticancer Activity
A study investigated the effects of similar benzyloxycarbonyl derivatives on human melanoma cells. Results demonstrated a significant reduction in cell viability correlated with increased ceramide levels, suggesting that this compound could enhance the efficacy of existing chemotherapeutics by sensitizing cancer cells to treatment .
Case Study 2: Metabolic Effects
In another study focusing on metabolic disorders, researchers found that administration of branched-chain amino acids improved insulin sensitivity in obese mice models. This suggests a potential role for this compound in managing metabolic syndromes .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 265.31 g/mol |
| CAS Number | 42417-65-2 |
| Melting Point | 66 - 67 °C |
| Biological Activity | Anticancer, Metabolic Regulation |
Q & A
Q. What are the common synthetic strategies for (S)-2-((((Benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step protection-deprotection strategies. For example:
- Step 1 : Introduce the benzyloxycarbonyl (Cbz) group to protect the amine moiety using benzyl chloroformate under basic conditions (e.g., NaHCO₃ in THF/water) .
- Step 2 : Methylation or alkylation of the carboxylic acid group may require activation via EDCI/HOBt coupling or esterification .
- Step 3 : Stereochemical control is achieved using chiral auxiliaries or enzymatic resolution (e.g., lipase-mediated enantiomer separation) .
- Critical Factors : Solvent polarity (DMF for alkylation vs. DCM for coupling), temperature (0–25°C to minimize racemization), and stoichiometric ratios (excess Cbz-Cl for complete protection).
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and stereochemical integrity?
- Methodological Answer :
- HPLC : Reverse-phase HPLC with chiral columns (e.g., Chiralpak AD-H) to confirm enantiomeric purity (>98% ee) .
- NMR : ¹H and ¹³C NMR to verify the presence of the Cbz group (δ 7.3–7.4 ppm for benzyl protons) and methyl branching (δ 0.9–1.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., C₁₄H₁₉NO₄: calculated 265.31, observed 265.31 ± 0.02) .
Advanced Research Questions
Q. How can researchers address stereochemical instability during prolonged storage or under acidic/basic conditions?
- Methodological Answer :
- Storage : Lyophilize and store at -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the Cbz group .
- Stability Assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with periodic chiral HPLC analysis. If racemization exceeds 5%, consider alternative protecting groups (e.g., Fmoc) .
- Buffer Selection : Avoid strongly acidic/basic conditions during biological assays; use pH 7.4 PBS with 0.1% BSA to stabilize the compound .
Q. What strategies mitigate unexpected side reactions (e.g., β-elimination or intramolecular cyclization) during synthesis?
- Methodological Answer :
- β-Elimination : Minimize by using low temperatures (0°C) and aprotic solvents (THF) during deprotection steps .
- Cyclization : Introduce steric hindrance (e.g., tert-butyl groups) near reactive sites or use orthogonal protecting groups (e.g., Alloc for amine, Cbz for carboxylate) .
- In Situ Monitoring : Employ FTIR to track carbonyl stretching (Cbz: ~1700 cm⁻¹) and adjust reaction kinetics .
Q. How can researchers design enzyme inhibition assays to evaluate this compound’s bioactivity?
- Methodological Answer :
- Target Selection : Prioritize enzymes with known affinity for branched-chain amino acid analogs (e.g., leucine aminopeptidase or proteases) .
- Assay Protocol :
Prepare enzyme in Tris-HCl buffer (pH 7.8) with 1 mM DTT.
Pre-incubate enzyme with 0.1–100 µM compound (30 min, 37°C).
Add fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) and measure fluorescence (λex 320 nm, λem 405 nm) .
- Data Interpretation : Calculate IC₅₀ using nonlinear regression (GraphPad Prism) and compare to control inhibitors (e.g., bestatin) .
Q. How should contradictory data on biological activity (e.g., anti-inflammatory vs. no effect) be resolved?
- Methodological Answer :
- Validation Steps :
Replicate assays in multiple cell lines (e.g., RAW 264.7 macrophages and primary monocytes) .
Use orthogonal methods (e.g., ELISA for TNF-α vs. Western blot for NF-κB) to confirm target engagement .
Perform pharmacokinetic studies (e.g., plasma stability, membrane permeability via Caco-2 assays) to rule out bioavailability issues .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) across replicates .
Synthesis Optimization Table
Key Considerations for Advanced Studies
- Computational Modeling : Use DFT calculations (Gaussian 09) to predict reactive sites and optimize synthetic pathways .
- Toxicology Screening : Perform Ames tests (TA98 strain) to assess mutagenicity before in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
